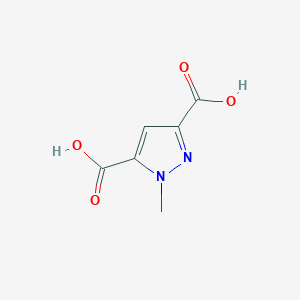

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-8-4(6(11)12)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKWUVYTAQKQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344635 | |

| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75092-39-6 | |

| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid CAS number

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and material scientists.

Introduction and Core Properties

This compound, with the CAS Number 75092-39-6 , is a substituted pyrazole derivative featuring carboxylic acid functionalities at the 3 and 5 positions and a methyl group on one of the ring nitrogens. This arrangement of functional groups makes it a highly versatile scaffold in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions.[1][2] The dicarboxylic acid groups provide convenient handles for derivatization, allowing for the construction of more complex molecular architectures such as kinase inhibitors and active pharmaceutical ingredients.

Physicochemical and Structural Data

Below is a table summarizing the key physicochemical properties of this compound and its immediate precursor, 1H-pyrazole-3,5-dicarboxylic acid.

| Property | This compound | 1H-Pyrazole-3,5-dicarboxylic acid |

| CAS Number | 75092-39-6 | 3112-31-0 |

| Molecular Formula | C₆H₆N₂O₄ | C₅H₄N₂O₄ |

| Molecular Weight | 170.12 g/mol | 156.10 g/mol |

| Appearance | White to off-white solid (predicted) | White crystalline powder |

| Melting Point | Not experimentally determined | 292-295 °C (decomposes) |

| Boiling Point | Not determined | 614.4 °C at 760 mmHg |

| pKa | Predicted to be lower than the parent compound | 3.24 (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Soluble in hot water, polar organic solvents |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 1H-pyrazole-3,5-dicarboxylic acid. This precursor itself can be synthesized via the oxidation of 3,5-dimethyl-1H-pyrazole.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [3]

This protocol details the oxidation of 3,5-dimethyl-1H-pyrazole to form the dicarboxylic acid precursor.

-

Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water and heat to 70°C.

-

Oxidation: Slowly add potassium permanganate (3.271 mol) to the heated solution, ensuring the temperature does not exceed 90°C.

-

Work-up: After the addition is complete, cool the mixture to room temperature. Filter off the manganese dioxide precipitate and wash it with water.

-

Acidification: Acidify the filtrate to pH 2 with concentrated hydrochloric acid and leave it to stand overnight.

-

Isolation: Collect the resulting precipitate by filtration and wash with cold water to yield 1H-pyrazole-3,5-dicarboxylic acid as a white crystalline solid.

Protocol 2: Synthesis of this compound

This two-step protocol starts with the esterification of the precursor, followed by N-methylation and hydrolysis.

Step 2a: Esterification to Diethyl 1H-pyrazole-3,5-dicarboxylate

-

Reaction Setup: Suspend 1H-pyrazole-3,5-dicarboxylic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Heat the mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture and neutralize the acid catalyst. Remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the diethyl ester.

Step 2b: N-Methylation of the Diethyl Ester[3]

-

Reaction Setup: Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone and add potassium carbonate.

-

Methylation: Add iodomethane dropwise to the stirred suspension.

-

Reaction: Heat the mixture to 60°C and stir overnight. Monitor the reaction to completion by TLC.

-

Isolation: Filter the reaction mixture and rinse the filter cake with acetone. Combine the organic phases and evaporate the solvent to obtain crude diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Step 2c: Hydrolysis to this compound

-

Saponification: Dissolve the crude diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 6N NaOH).

-

Reaction: Heat the mixture to reflux for several hours until the ester is fully hydrolyzed.

-

Acidification: Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Research and Development

The structural features of this compound make it a valuable building block in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and treatments for erectile dysfunction.[4] The N-methylated pyrazole dicarboxylic acid serves as a versatile starting material for the synthesis of complex bioactive molecules.

-

Kinase Inhibitors: The pyrazole core is a common hinge-binding motif in many kinase inhibitors.[1] The dicarboxylic acid groups on the 1-methylpyrazole scaffold can be selectively functionalized to generate libraries of compounds for screening against various kinase targets implicated in cancer and other diseases.

-

Precursor for Active Pharmaceutical Ingredients (APIs): A close analogue, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of Sildenafil (Viagra).[4] This highlights the utility of the 1-methylpyrazole carboxylic acid framework in constructing complex APIs.

Agrochemicals

Pyrazole derivatives are also prominent in the agrochemical industry, with applications as herbicides, fungicides, and insecticides.[5][6] The functional handles on this compound allow for the systematic modification of the core structure to optimize biological activity and selectivity for agricultural applications. For instance, 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is an important building block for modern fungicides.[4]

Materials Science

The parent compound, 1H-pyrazole-3,5-dicarboxylic acid, is utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The dicarboxylic acid functionality allows for the coordination with metal ions to form extended, porous networks. While the N-methylation in the target compound might alter its coordination properties, it opens up possibilities for creating MOFs with different topologies and functionalities.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and purity of synthesized this compound.

-

¹H NMR: The proton NMR spectrum is expected to show three key signals: a singlet for the N-methyl protons (typically around 3.5-4.0 ppm), a singlet for the pyrazole ring proton at the 4-position (around 6.5-7.5 ppm), and a broad singlet for the two carboxylic acid protons at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the N-methyl carbon, the two non-equivalent carboxylic acid carbons, and the three carbons of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₆H₆N₂O₄).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700 cm⁻¹).

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery, agrochemical synthesis, and materials science. Its synthesis from readily available starting materials and the presence of two modifiable carboxylic acid groups make it an attractive scaffold for the development of novel functional molecules. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this important building block in their scientific endeavors.

References

- El-Sayed, M. A., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(15), 4478.

- Rosse, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1019-1131.

- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(4), 1-8.

- Fu, B., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 735058.

- Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.

- Zhang, X., et al. (2014).

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid molecular weight

An In-depth Technical Guide to 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

Abstract

This compound is a heterocyclic building block with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, synthesis, potential applications, and safe handling protocols. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities, making it a valuable scaffold for drug discovery and development professionals. This document serves as a technical resource for researchers and scientists engaged in leveraging this molecule for novel applications.

Part 1: Core Physicochemical Properties

This compound is a solid organic compound.[1] Its core structure consists of a five-membered pyrazole ring, N-methylated at position 1, and functionalized with two carboxylic acid groups at positions 3 and 5. This arrangement of functional groups provides multiple reaction sites, making it a versatile intermediate for further chemical modification.

Key quantitative and identifying data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 170.124 g/mol | [1] |

| Molecular Formula | C₆H₆N₂O₄ | [1][2] |

| CAS Number | 75092-39-6 | [1][2] |

| IUPAC Name | 1-methylpyrazole-3,5-dicarboxylic acid | [1] |

| Physical State | Solid | [1] |

| Typical Purity | ≥95% | [1][2] |

| Canonical SMILES | CN1N=C(C(=O)O)C=C1C(=O)O | [1] |

| InChI Key | MFKWUVYTAQKQMF-UHFFFAOYSA-N | [1] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is not commonly detailed as a final product in extensive literature. However, a logical and efficient synthetic route can be extrapolated from established methodologies for related pyrazole derivatives. The most plausible pathway involves a two-step process: the oxidation of a readily available precursor followed by selective N-methylation.

Step 1: Oxidation of 3,5-Dimethyl-1H-pyrazole

The parent scaffold, 1H-pyrazole-3,5-dicarboxylic acid, can be synthesized by the oxidation of 3,5-dimethyl-1H-pyrazole.[3] This reaction typically employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The methyl groups at the C3 and C5 positions are oxidized to carboxylic acids. The choice of a strong oxidant like KMnO₄ is critical to ensure the complete conversion of the relatively stable methyl groups. The reaction is usually performed at elevated temperatures to drive the oxidation to completion.[3]

Step 2: N-Methylation of 1H-Pyrazole-3,5-dicarboxylic acid

The subsequent step involves the selective methylation of the nitrogen atom at the N1 position of the pyrazole ring. A common and effective method for this transformation is the reaction with an electrophilic methyl source, such as iodomethane (methyl iodide), in the presence of a base.[4] The base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the acidic N-H of the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the methyl iodide in an Sₙ2 reaction to form the N-methylated product. The dicarboxylic acid functional groups generally remain intact under these conditions.

The overall synthetic workflow is illustrated below.

Part 3: Applications in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic actions.[5][6] Compounds featuring this heterocycle are known to exhibit anti-inflammatory, anticancer, and antipsychotic activities, among others.[5][7] The title compound, this compound, serves as a versatile building block for accessing novel chemical entities with potential therapeutic value.

1. Scaffold for Bioactive Molecules: The dicarboxylic acid functionality allows for the construction of more complex molecules through reactions such as amidation, esterification, and reduction. For instance, coupling with various amines can generate a library of diamides, introducing chemical diversity and modulating pharmacokinetic properties. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).

2. Intermediate in API Synthesis: Substituted pyrazole carboxylic acids are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). A prominent example is the synthesis of Sildenafil, where a related pyrazole carboxylic acid derivative is a core component.[8] The structural features of this compound make it a candidate for similar multi-step syntheses of complex pharmaceutical agents.

The logical flow from a chemical building block to a potential drug candidate is depicted below.

Part 4: Exemplary Experimental Protocol: N-Methylation

This section provides a detailed, self-validating protocol for the N-methylation of 1H-pyrazole-3,5-dicarboxylic acid. This serves as a practical guide for researchers utilizing the parent compound to access the title molecule.

Objective: To synthesize this compound from 1H-pyrazole-3,5-dicarboxylic acid.

Materials:

-

1H-Pyrazole-3,5-dicarboxylic acid (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Iodomethane (CH₃I) (1.2 eq)

-

Anhydrous Acetone

-

Hydrochloric Acid (1M HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) and anhydrous acetone to form a slurry.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the slurry. The use of a fine powder ensures a large surface area for the reaction.

-

Methylation: Add iodomethane (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane with 1% acetic acid). The reaction is typically complete within 12-16 hours.

-

Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the filter cake with acetone.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and water. Carefully acidify the aqueous layer to pH ~2 with 1M HCl. This step ensures that the carboxylic acid groups are protonated.

-

Workup - Separation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic extracts.

-

Workup - Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification & Validation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexane).

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H NMR: To confirm the presence of the N-methyl group (singlet, ~3.9-4.1 ppm) and the pyrazole proton.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 171.03 [M+H]⁺).

-

Melting Point: To assess purity.

-

Part 5: Safety, Handling, and Storage

While a specific safety data sheet for this compound is not widely available, data from structurally similar pyrazole carboxylic acids provide essential guidance for safe handling.[9][10][11][12][13]

Hazard Identification:

Recommended Precautions and PPE:

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile).

-

Wear safety glasses with side-shields or goggles.

-

Wear a lab coat.

-

-

Handling: Avoid breathing dust.[9][11] Wash hands thoroughly after handling.[9][10] Avoid contact with skin and eyes.[9][11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[10][13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting point for the development of novel compounds in the pharmaceutical and materials science sectors. The rich history of the pyrazole core in successful drug molecules underscores the potential of its derivatives. Adherence to rigorous synthetic protocols and safety precautions is paramount to successfully and safely leveraging the potential of this compound in research and development.

References

-

1H-Pyrazole-3,5-dicarboxylic acid - LookChem. [Link]

- Preparation method of 3-(hydroxymethyl)

-

Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). - ResearchGate. [Link]

-

Pyrazole-3,5-dicarboxylic acid - ChemBK. [Link]

-

Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - National Institutes of Health. [Link]

-

Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 - PubChem. [Link]

-

3,5-Pyrazoledicarboxylic acid monohydrate - ResearchGate. [Link]

-

Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate - Springer. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Current status of pyrazole and its biological activities - PubMed Central. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Chemical Properties and Applications of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid

Abstract

1-Methyl-1H-pyrazole-3,5-dicarboxylic acid (referred to herein as 1,3,5-MPDA) is a heterocyclic compound featuring a methylated pyrazole core functionalized with two carboxylic acid groups. This unique architecture renders it a highly versatile building block in both materials science and medicinal chemistry. As a ditopic organic linker, its carboxylate and nitrogen donor sites are expertly suited for the construction of robust Metal-Organic Frameworks (MOFs). In the realm of drug discovery, the pyrazole scaffold is a recognized privileged structure, and 1,3,5-MPDA serves as a critical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, characteristic reactivity, and key applications, tailored for researchers and development scientists.

Introduction to a Privileged Scaffold

The pyrazole nucleus, a five-membered diazole ring, is a cornerstone of modern medicinal chemistry, found in numerous approved drugs ranging from anti-cancer kinase inhibitors to treatments for erectile dysfunction.[1][2] Its prevalence stems from its metabolic stability and its ability to participate in hydrogen bonding and other non-covalent interactions, making it an excellent scaffold for designing molecules with high target affinity.

This compound (CAS: 75092-39-6) builds upon this foundation.[3] The methylation at the N1 position removes the N-H proton, which can be advantageous in certain biological contexts by preventing unwanted hydrogen bond donation or metabolic N-dealkylation pathways. The two carboxylic acid groups at the 3 and 5 positions provide key functional handles for derivatization or coordination. This bifunctionality makes 1,3,5-MPDA a powerful and adaptable component for systematic chemical design.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1,3,5-MPDA are summarized below. While extensive experimental data for this specific molecule is not broadly published, its characteristics can be reliably inferred from its structure and data from closely related analogues.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 75092-39-6 | [3][4] |

| Molecular Formula | C₆H₆N₂O₄ | [3][4] |

| Molecular Weight | 170.12 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3][4] |

| Canonical SMILES | CN1N=C(C(=O)O)C=C1C(=O)O | [4] |

| InChI Key | MFKWUVYTAQKQMF-UHFFFAOYSA-N | [3][4] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of 1,3,5-MPDA.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Key signals would include a sharp singlet for the N-methyl protons (N-CH₃), a singlet for the lone proton on the pyrazole ring (C4-H), and a broad singlet for the acidic carboxylic acid protons (-COOH). Based on the parent 1H-pyrazole-3,5-dicarboxylic acid, the C4-H proton signal appears around δ 7.07 ppm.[5]

-

¹³C NMR: The carbon spectrum will show distinct signals for the N-methyl carbon, the three unique carbons of the pyrazole ring, and the two equivalent carboxylic acid carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid functionalities. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded acid dimers. A sharp, strong absorption band around 1700-1730 cm⁻¹ will correspond to the C=O (carbonyl) stretching vibration.

Synthesis and Purification

The most common and logical approach to synthesizing 1,3,5-MPDA is through the N-methylation of a suitable pyrazole-3,5-dicarboxylic acid precursor. This ensures precise placement of the methyl group and leverages readily available starting materials.

Primary Synthetic Route: N-Methylation of Diethyl Ester Precursor

This two-stage process involves first methylating the diethyl ester of 1H-pyrazole-3,5-dicarboxylic acid, followed by a straightforward hydrolysis to yield the target diacid. The initial esterification of the precursor is performed because the ester is often more soluble in organic solvents used for the methylation reaction.

Step 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate [6]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~2.5 eq) to the solution. The K₂CO₃ acts as the base to deprotonate the pyrazole N-H, which is sufficiently acidic for this purpose.

-

Alkylation: While stirring vigorously, add iodomethane (CH₃I, ~1.5 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 60 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. This can be purified further by column chromatography if necessary.

Step 2: Saponification to 1,3,5-MPDA

-

Setup: Dissolve the crude diethyl ester from Step 1 in methanol or ethanol in a round-bottom flask.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2.5-3.0 eq) to the ester solution.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Workup: Cool the reaction mixture and remove the alcohol solvent under reduced pressure.

-

Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

Isolation: The target 1,3,5-MPDA will precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Caption: Synthetic workflow for 1,3,5-MPDA.

Chemical Reactivity and Derivatization

The reactivity of 1,3,5-MPDA is dominated by its two functional domains: the pyrazole ring and the twin carboxylic acid groups.

Coordination Chemistry & MOF Assembly

1,3,5-MPDA is an exemplary organic linker for constructing Metal-Organic Frameworks (MOFs).[7] The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelation, bidentate bridging), while the pyrazole nitrogen atoms can also act as coordination sites.[8] This versatility allows for the formation of stable, porous, three-dimensional networks with applications in gas storage and catalysis.[9] The rigidity of the pyrazole ring provides structural integrity to the resulting framework.

Caption: Coordination modes of 1,3,5-MPDA with metal ions.

Reactions of Carboxylic Acid Groups for Drug Development

The carboxylic acid groups are primary sites for derivatization, most commonly to form amides, which are prevalent in pharmaceuticals. The direct conversion is often inefficient, so a two-step process via an acid chloride intermediate is preferred for its high yield and reliability.

-

Acid Chloride Formation: In a flask under an inert atmosphere (N₂ or Ar), suspend 1,3,5-MPDA (1.0 eq) in thionyl chloride (SOCl₂, excess). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The initial suspension should dissolve as the diacid chloride is formed.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 1-methyl-1H-pyrazole-3,5-dicarbonyl dichloride can be used directly in the next step.

-

Amidation: Dissolve the crude diacid chloride in an anhydrous aprotic solvent (e.g., THF, DCM). Cool the solution in an ice bath.

-

Nucleophile Addition: Slowly add a solution of the desired primary or secondary amine (2.2-2.5 eq) and a non-nucleophilic base like triethylamine (2.2-2.5 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Workup: Quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamide product, which can be purified by recrystallization or chromatography.

Applications in Research and Development

Building Block in Medicinal Chemistry

The 1,3,5-MPDA scaffold is a valuable starting point for synthesizing more complex molecules. Its derivatives are widely explored as potential therapeutics. For instance, pyrazole carboxamides derived from this core structure have been extensively investigated as fungicides, where they act as succinate dehydrogenase inhibitors (SDHIs).[10] Furthermore, the pyrazole core is integral to numerous anti-cancer and anti-inflammatory drug candidates.[11] However, it is crucial to conduct thorough toxicological screening, as some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown unexpected mitochondrial toxicity, underscoring the importance of early-stage safety profiling in the drug discovery pipeline.[12]

Linker for Advanced Materials

As discussed, the primary application of 1,3,5-MPDA in materials science is in the synthesis of MOFs.[7][13] The resulting materials possess high thermal stability and permanent porosity, making them suitable for applications such as:

-

Gas Storage and Separation: The tunable pore size and surface chemistry allow for selective adsorption of gases like CO₂ or H₂.

-

Heterogeneous Catalysis: The metal nodes can act as catalytic sites, while the porous structure allows for efficient diffusion of reactants and products.

-

Sensing: Changes in the luminescent or electronic properties of the MOF upon exposure to specific analytes can be used for chemical sensing.

Safety and Handling

Based on data for the parent compound, 1H-pyrazole-3,5-dicarboxylic acid, 1,3,5-MPDA should be handled as an irritant.[14]

-

Hazard Codes: May cause eye, skin, and respiratory system irritation.[14]

-

Precautions: Avoid contact with skin and eyes. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place, sealed in a tightly closed container.

References

-

LookChem. 1H-Pyrazole-3,5-dicarboxylic acid. [Link]

- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

-

Dalton Transactions (RSC Publishing). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. [Link]

-

ResearchGate. Importance of pyrazole carboxylic acid in MOFs preparation. [Link]

-

PubChem. Pyrazole-3,5-dicarboxylic acid. [Link]

-

ChemBK. Pyrazole-3,5-dicarboxylic acid. [Link]

-

NIST WebBook. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. [Link]

-

PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

-

ResearchGate. Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Link]

-

PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ResearchGate. Importance of pyrazole carboxylic acid in MOFs preparation. [Link]

-

PubMed Central. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

Journal of the American Chemical Society. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. chembk.com [chembk.com]

Spectroscopic Characterization of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (CAS 75092-39-6). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information presented herein is a synthesis of data from analogous structures and established spectroscopic principles, intended to serve as a robust reference for the characterization of this and related pyrazole derivatives.

Molecular Structure and Overview

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and two carboxylic acid groups at the C3 and C5 positions. This substitution pattern imparts specific spectroscopic characteristics that are crucial for its identification and characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying signals corresponding to the methyl protons, the pyrazole ring proton, and the acidic protons of the carboxylic acid groups.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Singlet (broad) | 2H | -COOH |

| ~7.0 - 7.2 | Singlet | 1H | C4-H |

| ~4.0 - 4.2 | Singlet | 3H | N-CH₃ |

Interpretation and Rationale:

The acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 13.0 and 14.0 ppm. The exact chemical shift can be influenced by the solvent and concentration. The lone proton on the pyrazole ring (C4-H) is predicted to be a sharp singlet around 7.0-7.2 ppm. The N-methyl group protons will also present as a singlet, expected to be in the range of 4.0-4.2 ppm. This downfield shift, compared to a typical alkyl methyl group, is due to the deshielding effect of the aromatic pyrazole ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic protons.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Temperature: Set the probe temperature to 25 °C.

-

Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 0-16 ppm

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C3/C5-COOH |

| ~140 - 145 | C3/C5 |

| ~110 - 115 | C4 |

| ~35 - 40 | N-CH₃ |

Interpretation and Rationale:

The carbon atoms of the two equivalent carboxylic acid groups are expected to resonate at the most downfield position, typically between 160 and 165 ppm. The C3 and C5 carbons of the pyrazole ring, being attached to the electron-withdrawing carboxylic acid groups, will also be significantly deshielded and are predicted to appear in the 140-145 ppm range. The C4 carbon, being a methine carbon in the aromatic ring, is expected around 110-115 ppm. The N-methyl carbon will be the most upfield signal, anticipated in the 35-40 ppm region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Temperature: 25 °C.

-

-

Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).

-

Visualization of NMR Assignments

Caption: Predicted ¹H and ¹³C NMR chemical shifts.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1400-1450 | Medium | C-H bend (methyl) |

| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |

| ~900-950 | Medium | O-H bend (out-of-plane, carboxylic acid dimer) |

Interpretation and Rationale:

The most prominent feature in the IR spectrum will be a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption band is expected between 1700 and 1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid carbonyl groups. The C=N stretching of the pyrazole ring will likely appear around 1600 cm⁻¹. Other notable peaks include the C-O stretching and O-H bending vibrations of the carboxylic acid groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background Correction: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Possible Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 153 | [M - OH]⁺ |

| 125 | [M - COOH]⁺ |

| 112 | [M - 2CO]⁺ or [M - C₂O₂]⁺ |

| 80 | [M - COOH - COOH]⁺ |

Interpretation and Rationale:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 170, corresponding to the molecular weight of the compound. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z 153, and the loss of a carboxyl group (-COOH) to give a peak at m/z 125. Subsequent fragmentations could involve the loss of carbon monoxide or further decarboxylation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Inlet System: Direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Data Acquisition:

-

EI Mode:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

-

ESI Mode (Negative Ion):

-

Spray Voltage: -3 to -5 kV.

-

Sheath Gas and Auxiliary Gas: Optimized for signal intensity.

-

Capillary Temperature: 250-350 °C.

-

-

-

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Visualization of a Potential Fragmentation Pathway

Caption: A potential fragmentation pathway in EI-MS.

Conclusion

The spectroscopic data presented in this guide, while based on predictions from analogous compounds, provides a solid foundation for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous structural elucidation. The provided experimental protocols offer a standardized approach for obtaining high-quality data. It is the author's hope that this guide will serve as a valuable resource for scientists working with this and similar heterocyclic compounds.

References

-

NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid. [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

Reich, H. J. Organic Chemistry Data. [Link]

A Comprehensive Technical Guide to ¹³C NMR Spectroscopy of N-Methylated Pyrazole Dicarboxylic Acids

Abstract

N-methylated pyrazole dicarboxylic acids represent a vital scaffold in medicinal chemistry and drug development, lauded for their versatile coordination properties and biological activities. The precise structural elucidation of these molecules is paramount for understanding their function and optimizing their therapeutic potential. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as an indispensable analytical technique for this purpose, offering profound insights into the molecular framework. This guide provides a detailed exploration of the principles, experimental protocols, and data interpretation strategies for the ¹³C NMR analysis of N-methylated pyrazole dicarboxylic acids, tailored for researchers and professionals in the pharmaceutical and chemical sciences.

Introduction: The Significance of Pyrazole Scaffolds and NMR

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of substituents—specifically N-methylation and dicarboxylic acid groups—dramatically influences the molecule's electronic properties, conformation, and biological targets.

N-methylation eliminates the possibility of annular tautomerism, which simplifies spectral analysis by locking the molecule into a single regioisomeric form.[1] The carboxylic acid groups, however, introduce complexity through their electronic-withdrawing nature and sensitivity to solvent and pH effects.[2][3]

¹³C NMR spectroscopy is uniquely suited for this analytical challenge. It provides a direct, non-destructive window into the carbon backbone of a molecule, where each unique carbon atom generates a distinct signal. The chemical shift (δ) of each signal is exquisitely sensitive to the local electronic environment, allowing for the unambiguous determination of substitution patterns and isomeric purity. This guide will demystify the process, from sample preparation to the application of advanced NMR techniques for complete structural assignment.

Fundamental Principles: Understanding the ¹³C Spectrum

The ¹³C NMR spectrum of an N-methylated pyrazole dicarboxylic acid is defined by the chemical shifts of its constituent carbons. Several key factors dictate these shifts:

-

Hybridization: Carbons in aromatic systems (like the pyrazole ring) resonate significantly downfield (higher ppm) compared to sp³ hybridized carbons (like the N-methyl group). Carboxyl carbons (sp²) appear furthest downfield.

-

Inductive Effects: Electronegative atoms like nitrogen and oxygen withdraw electron density from adjacent carbons, causing them to be "deshielded" and resonate at a higher chemical shift. The N-methyl group, being electron-donating, induces a slight shielding effect (upfield shift) on adjacent ring carbons.

-

Resonance Effects: The delocalized π-electron system of the pyrazole ring significantly influences the chemical shifts of the ring carbons (C3, C4, C5). The positions of the carboxylic acid groups can alter this electron distribution.

-

Solvent Effects: The choice of NMR solvent is critical, particularly for molecules with carboxylic acid groups. Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can interact with the acidic protons, leading to changes in the chemical shift of the carboxyl carbon compared to less polar solvents like CDCl₃.[2][3][4][5][6]

The interplay of these factors allows for the differentiation of isomers. For instance, the chemical shifts of C3 and C5 will differ significantly depending on which nitrogen atom (N1 or N2) is methylated and where the carboxylic acid groups are located.[1]

Experimental Protocol for High-Quality Data Acquisition

Acquiring a clean, high-resolution ¹³C NMR spectrum is foundational to accurate analysis. The following protocol outlines a robust, self-validating workflow.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-25 mg of the purified N-methylated pyrazole dicarboxylic acid. A higher concentration is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

-

Expert Insight: The choice of solvent is critical. For dicarboxylic acids, DMSO-d₆ is often preferred due to its excellent solvating power for polar compounds. If solubility in CDCl₃ is sufficient, it can also be used, but be aware of potential peak broadening and shifts due to hydrogen bonding.[2][3] Ensure the solvent is free from water, which can interfere with the lock signal and exchange with acidic protons.

-

-

Instrument Setup & Tuning:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical lock signal is indicative of good shimming.

-

Tune and match the ¹³C probe to the correct frequency. Automated tuning (atma or equivalent command) is essential for maximizing sensitivity.[7]

-

-

Data Acquisition Parameters:

-

Load a standard ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).[7]

-

Receiver Gain (rg): Set the receiver gain automatically (rga) to prevent signal clipping and maximize dynamic range.[8]

-

Number of Scans (ns): Start with a minimum of 1024 scans. Quaternary carbons, especially carboxyl carbons, have long relaxation times and require more scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): This is a critical parameter. A delay of 2 seconds is a good starting point. For quantitative analysis or to ensure the detection of slow-relaxing quaternary carbons, increase d1 to 5-10 seconds.[8]

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

-

Spectral Width (sw): Set a spectral width of approximately 200-220 ppm to encompass all expected signals, from the N-methyl group to the carboxyl carbons.

-

-

Processing and Referencing:

-

After acquisition, apply Fourier transformation (efp) to the Free Induction Decay (FID).

-

Apply phase correction (apk) to obtain a flat baseline.

-

Reference the spectrum to the solvent peak. For DMSO-d₆, the center of the multiplet is at 39.52 ppm. For CDCl₃, the triplet is centered at 77.16 ppm.

-

Experimental Workflow Diagram

Caption: Workflow for ¹³C NMR Data Acquisition.

Spectral Interpretation and Data Analysis

The true power of ¹³C NMR lies in the interpretation of the resulting spectrum. The position of the N-methyl and dicarboxylic acid groups creates a unique fingerprint.

Characteristic Chemical Shift Ranges

The following table summarizes the expected chemical shift ranges for the carbons in N-methylated pyrazole dicarboxylic acids. These values are based on literature data for similar pyrazole derivatives and are highly dependent on the specific substitution pattern and solvent used.[1][9][10]

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxyl (–COOH) | 160 – 175 ppm | Furthest downfield. Shift is sensitive to solvent and hydrogen bonding.[3] |

| Pyrazole C3/C5 | 135 – 155 ppm | Quaternary carbons attached to two nitrogen atoms. Highly influenced by substituent effects. |

| Pyrazole C4 | 105 – 120 ppm | Typically the most upfield of the ring carbons. If protonated, it will be a CH group. |

| N-Methyl (–CH₃) | 35 – 45 ppm | sp³ carbon, appears significantly upfield. |

Distinguishing Isomers: A Logic Diagram

The precise chemical shifts of the ring carbons (C3, C4, C5) are diagnostic for the substitution pattern. For example, in a 1-methylpyrazole-3,5-dicarboxylic acid, the C3 and C5 carbons are in different electronic environments and will have distinct chemical shifts. The N-methyl group will deshield the adjacent ring carbon (C5) more than the more distant C3.

Caption: Influence of Substituents on ¹³C Chemical Shifts.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to confirm assignments, one-dimensional ¹³C NMR can be supplemented with more advanced experiments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is an essential experiment for determining the multiplicity of carbon signals.

-

DEPT-90: Shows only CH signals.

-

DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C3, C5, and COOH) are absent.

-

Expert Insight: Running a DEPT-135 alongside a standard ¹³C spectrum allows for the immediate identification of all quaternary carbons by subtraction, greatly simplifying the assignment process.[7]

-

-

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This is invaluable for assigning protonated carbons like C4-H.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is the most powerful tool for piecing together the molecular skeleton. For example, the protons of the N-methyl group will show a correlation to both C5 and C4, definitively establishing their connectivity.[11][12][13] Careful analysis of HMBC spectra can resolve nearly any structural ambiguity in these systems.[14]

-

Conclusion

¹³C NMR spectroscopy is a cornerstone technique for the structural analysis of N-methylated pyrazole dicarboxylic acids. A methodologically sound approach, from careful sample preparation to the selection of appropriate acquisition parameters, is crucial for obtaining high-quality, interpretable data. By understanding the fundamental principles that govern chemical shifts and leveraging advanced techniques like DEPT and HMBC, researchers can confidently elucidate molecular structures, distinguish between isomers, and accelerate the drug development process. This guide provides the foundational knowledge and practical insights necessary to employ this powerful technique with expertise and trustworthiness.

References

-

ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Solvent effect on the key 13 C NMR shifts upon adduct formation for 11.... Retrieved January 10, 2026, from [Link]

-

Semantic Scholar. (n.d.). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Pyrazole-3,5-dicarboxylic acid. Retrieved January 10, 2026, from [Link]

-

Éditions Sciences Canada. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (2007). Structure Elucidation of a Pyrazolo[1][2]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1136-1144. [Link]

-

ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[1][2]pyran Derivative by NMR Spectroscopy. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved January 10, 2026, from [Link]

-

Georg Thieme Verlag KG. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved January 10, 2026, from [Link]

-

ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved January 10, 2026, from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(11), 3363. [Link]

-

National Center for Biotechnology Information. (2005). Structural Elucidation of a New delta2-pyrazoline Derivatives Using 1H and 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 43(12), 1063-5. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved January 10, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved January 10, 2026, from [Link]

-

Semantic Scholar. (n.d.). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Retrieved January 10, 2026, from [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(-13C-of-Abboud-Boyer/f5e33d2c8034a74797034d658b72457c64c51457]([Link]

-

American Chemical Society Publications. (n.d.). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Retrieved January 10, 2026, from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved January 10, 2026, from [Link]

-

University of California, San Diego. (n.d.). Carbon, Deuterium and Heteronuclear NMR using Topspin. Retrieved January 10, 2026, from [Link]

-

MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4991. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid | Semantic Scholar [semanticscholar.org]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural elucidation of a new delta2-pyrazoline derivatives using 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Mass spectrometry of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazole, it serves as a versatile building block, or scaffold, for the synthesis of novel pharmaceutical agents and functional polymers. Accurate structural characterization is paramount for researchers in this field, and mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular identity, assessing purity, and elucidating structural features.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, from ionization strategies to fragmentation analysis, empowering researchers to develop robust, self-validating analytical protocols.

Physicochemical Properties & Implications for Mass Spectrometry

Before designing an MS experiment, understanding the analyte's fundamental properties is critical.

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₆H₆N₂O₄ | --- |

| Molecular Weight | 170.12 g/mol | Provides the basis for identifying the molecular ion. |

| Structure | Pyrazole ring with two carboxylic acid groups and one N-methyl group. | The presence of two acidic protons makes it highly suitable for negative ion mode analysis. The aromatic pyrazole ring provides stability, while the carboxyl groups are primary sites for fragmentation. |

| Predicted pKa | ~2-3 | The low pKa indicates that the carboxylic acid groups are readily deprotonated, strongly favoring negative ion electrospray ionization (ESI).[1] |

| Polarity | High | Excellent solubility in polar solvents like methanol, water, and acetonitrile, making it ideal for liquid chromatography-mass spectrometry (LC-MS). Low volatility makes it unsuitable for standard gas chromatography-mass spectrometry (GC-MS) without derivatization. |

The Core of the Method: Ionization Strategy

The selection of an appropriate ionization technique is the single most important parameter for the successful analysis of this compound. The goal is to generate gas-phase ions from the analyte in solution with maximum efficiency and stability.

Primary Recommendation: Negative Ion Electrospray Ionization (ESI)

Negative ion ESI is the method of choice for this analyte. The underlying principle is the facile deprotonation of the carboxylic acid groups. In solution, the analyte exists in equilibrium:

C₆H₅N₂O₄H ⇌ [C₆H₅N₂O₄]⁻ + H⁺

During the ESI process, a high negative voltage is applied to the sample solution as it exits a capillary. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases, eventually leading to the ejection of gas-phase analyte ions. For this molecule, the most abundant ion observed in a full-scan spectrum will be the singly deprotonated molecule, [M-H]⁻ , at m/z 169.1.

The rationale for this choice is supported by extensive literature on the analysis of dicarboxylic acids, which consistently demonstrates the efficiency of forming [M-H]⁻ ions in negative ESI.[2][3]

Alternative and Confirmatory Techniques

-

Positive Ion Electrospray Ionization (ESI+): While less efficient, positive ion ESI can generate a protonated molecule, [M+H]⁺ , at m/z 171.1. The basic nitrogen atoms on the pyrazole ring can accept a proton. Observing this ion can serve as a secondary confirmation of the molecular weight.

-

Halide Adduction (ESI-): In some cases, adduct ions such as [M+Cl]⁻ may be observed, particularly if the mobile phase is contaminated with chlorine sources.[4] This can provide additional confirmation of the molecular weight.

The overall experimental workflow is visualized below.

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

While a full-scan MS experiment confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to confirm the structure. In this process, the [M-H]⁻ precursor ion (m/z 169.1) is isolated, subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon), and the resulting fragment ions are mass-analyzed.

The fragmentation of dicarboxylic acid monoanions is well-characterized and typically proceeds via two primary pathways: the loss of carbon dioxide (CO₂) and the loss of water (H₂O).[2][5] For this compound, the fragmentation is predicted to be dominated by sequential decarboxylation events.

Proposed Fragmentation Pathway for [M-H]⁻

The most probable fragmentation cascade for the [M-H]⁻ ion is detailed below. The initial loss of CO₂ is the most energetically favorable pathway for this class of compounds.

Explanation of Fragmentation Steps:

-

Precursor Ion ([M-H]⁻, m/z 169.1): The molecule is deprotonated at one of the two carboxylic acid groups.

-

Primary Fragmentation (Loss of CO₂): The most facile fragmentation is the neutral loss of carbon dioxide from the non-ionized carboxyl group, resulting in a highly stable fragment ion at m/z 125.1 .[5] This is expected to be the base peak in the MS/MS spectrum.

-

Secondary Fragmentation: The fragment at m/z 125.1 can undergo further fragmentation:

-

Loss of a second CO₂ molecule: This would result in a fragment at m/z 81.1 .

-

Loss of Carbon Monoxide (CO): A loss of CO from the remaining carboxylate could lead to a fragment at m/z 97.1 .

-

Expected MS/MS Spectral Data

The following table summarizes the key ions expected in the MS and MS/MS spectra. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of each ion.

| Ion Description | Proposed Formula | Calculated m/z (Exact Mass) | Spectrum Type |

| Deprotonated Molecule | [C₆H₅N₂O₄]⁻ | 169.0255 | Full Scan MS |

| Primary Fragment | [C₅H₅N₂O₂]⁻ | 125.0356 | MS/MS |

| Secondary Fragment | [C₄H₅N₂]⁻ | 81.0458 | MS/MS |

| Secondary Fragment | [C₄H₅N₂O]⁻ | 97.0407 | MS/MS |

Experimental Protocol: A Self-Validating Method

This protocol is designed for a standard LC-MS/MS system equipped with an ESI source.

Materials and Reagents

-

This compound standard

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

LC-MS grade Formic Acid (for mobile phase modification)

Sample Preparation

-

Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Perform a serial dilution to create a working solution of 1 µg/mL in a 50:50 (v/v) mixture of methanol and water.

-

Vortex the solution for 30 seconds.

-

Transfer the solution to an autosampler vial for analysis.

Liquid Chromatography (LC) Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for polar molecules.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7-8 min: Return to 5% B

-

8-10 min: Column re-equilibration at 5% B

-

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters

-

Ionization Mode: ESI, Negative

-

Capillary Voltage: -3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Gas (N₂) Flow: 800 L/hr

-

Desolvation Temperature: 350 °C

-

Full Scan MS:

-

m/z Range: 50 - 500

-

-

Tandem MS (MS/MS):

-

Precursor Ion: m/z 169.1

-

Collision Energy: Ramped from 10-30 eV. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.

-

Conclusion for the Researcher

The mass spectrometric analysis of this compound is most effectively and reliably achieved using a combination of liquid chromatography and negative ion electrospray ionization tandem mass spectrometry. The key signature for this molecule is the deprotonated ion [M-H]⁻ at m/z 169.1 . Subsequent MS/MS analysis of this ion provides a predictable fragmentation pattern, dominated by a primary loss of CO₂ to yield a fragment at m/z 125.1 . By following the detailed protocol and understanding the fragmentation logic presented in this guide, researchers can unambiguously confirm the identity and structure of their synthesized compound, ensuring the integrity and validity of their scientific findings.

References

-

Suresh, D., et al. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-15. Available at: [Link]

-

PubMed. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. National Center for Biotechnology Information. Available at: [Link]

-

Grossert, J. S., et al. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 79(11), 1581-1592. Available at: [Link]

-

ResearchGate. (2001). Primary fragmentations by MS/MS of [M - H]⁻ ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Available at: [Link]

-

Kruve, A., et al. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

NIST. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST WebBook. Available at: [Link]

-

LookChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid. Available at: [Link]

Sources

Solubility of 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid in common solvents

An In-Depth Technical Guide to the Solubility of 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid in Common Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a compound of interest in pharmaceutical and chemical research. Understanding the solubility of this molecule is critical for its synthesis, purification, formulation, and biological screening. This document will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and offer insights into its expected behavior in a range of common laboratory solvents.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the fate of a compound in a variety of applications. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Drug Development: Influencing bioavailability, formulation, and dosage form design.

-

Analytical Chemistry: Preparing solutions for analysis and characterization.

This compound, a heterocyclic compound featuring two carboxylic acid moieties and an N-methylated pyrazole ring, presents a unique solubility profile that warrants detailed investigation.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the key determinants of its solubility are its acidic functional groups, the polar pyrazole ring, and the non-polar methyl group.

Key Physicochemical Parameters of 1H-Pyrazole-3,5-dicarboxylic acid:

| Property | Value | Influence on Solubility |

| Molecular Formula | C5H4N2O4 | Provides context for molecular weight and elemental composition.[1][2] |

| Molecular Weight | 156.10 g/mol | Affects the mass-to-volume ratio in solution.[3] |

| pKa (predicted) | 3.24 ± 0.10 | The two acidic protons on the carboxylic acid groups suggest the molecule will be deprotonated and more soluble in basic solutions.[1] |

| LogP (predicted) | -0.19390 | The negative LogP value indicates a higher affinity for hydrophilic (aqueous) environments over lipophilic (oily) ones.[1] |

| Hydrogen Bond Donors | 3 | The two hydroxyl groups and the N-H group can donate hydrogen bonds, promoting solubility in protic solvents.[1] |

| Hydrogen Bond Acceptors | 5 | The four oxygen atoms and the two nitrogen atoms can accept hydrogen bonds, enhancing solubility in protic solvents.[1] |

The Impact of N-Methylation: